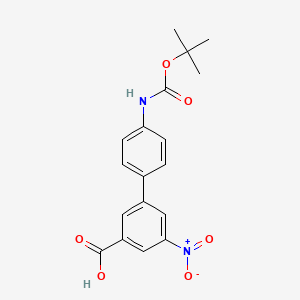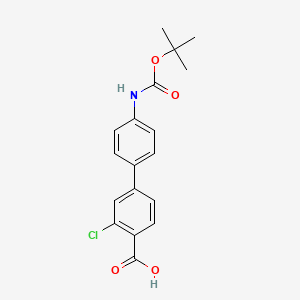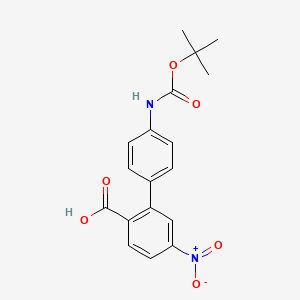
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid (3-BOC-5-NBA) is an organic compound which has a wide range of applications in the field of organic chemistry. It is a white solid which is soluble in organic solvents and is used in the synthesis of various organic compounds. 3-BOC-5-NBA has been used in various scientific research applications due to its unique chemical structure and properties.
Mecanismo De Acción
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% acts as a protecting group, which prevents the reaction of the amine group with the carboxylic acid group. This is due to the presence of the BOC-group, which is resistant to hydrolysis and other reactions. This allows the reaction to proceed in a controlled manner, which is important for the synthesis of various organic compounds.
Biochemical and Physiological Effects
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is that it can be used to protect the amine group from reacting with the carboxylic acid group. This allows the reaction to proceed in a controlled manner, which is important for the synthesis of various organic compounds. The main limitation of using 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is that it can be difficult to remove the BOC-group from the product.
Direcciones Futuras
Future research on 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% should focus on developing methods to more easily remove the BOC-group from the product. Additionally, research should focus on developing new synthetic methods which utilize 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% in order to synthesize new organic compounds. Research should also focus on developing new applications for 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%, such as in the synthesis of peptides, peptidomimetics, and nucleosides. Finally, research should focus on understanding the biochemical and physiological effects of 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.
Métodos De Síntesis
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% can be synthesized using a two-step reaction. The first step involves the reaction of 4-bromo-2-nitrobenzoic acid with an amine in an acidic environment. This reaction produces a nitro-amino-benzoic acid which is then reacted with the BOC-group in the presence of a base. This reaction produces 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.
Aplicaciones Científicas De Investigación
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been used in various scientific research applications due to its unique chemical structure and properties. It has been used in the synthesis of various organic compounds such as peptides, peptidomimetics, and nucleosides. It has also been used in the synthesis of various biologically active compounds such as antibiotics and anti-cancer agents.
Propiedades
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-14-6-4-11(5-7-14)12-8-13(16(21)22)10-15(9-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEVPJATCNLOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Boc-aminophenyl)-5-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)
![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)

![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412736.png)
![5-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412744.png)